molecular formula C17H15Cl2NO3 B11448418 4-(3,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11448418
M. Wt: 352.2 g/mol
InChI Key: DXFJKOIBDLEEQS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dichloroaniline with a suitable ketone, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.

    Substitution: Halogenation and other substitution reactions can modify the phenyl ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a dichlorophenyl group and a tetrahydroquinolinone core makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-6-11-10(9-3-4-12(18)13(19)5-9)7-17(21)20-14(11)8-16(15)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21)

InChI Key

DXFJKOIBDLEEQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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